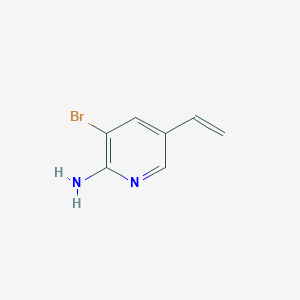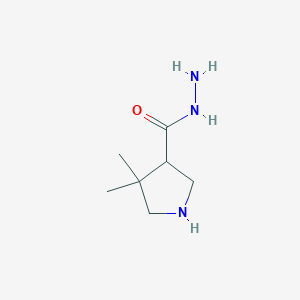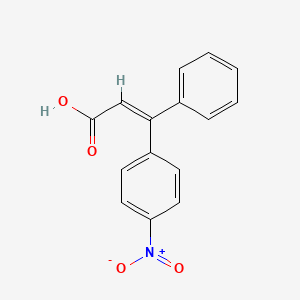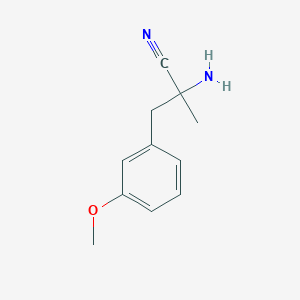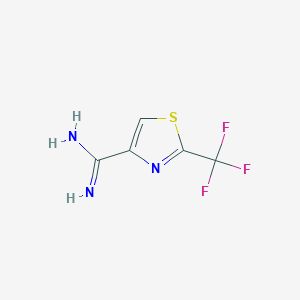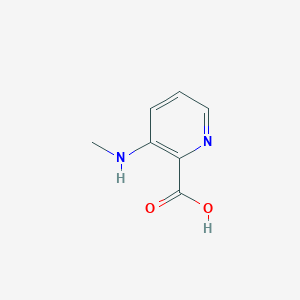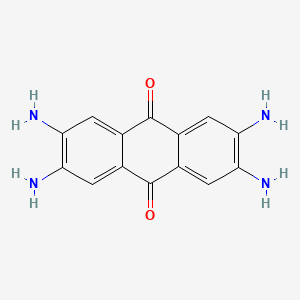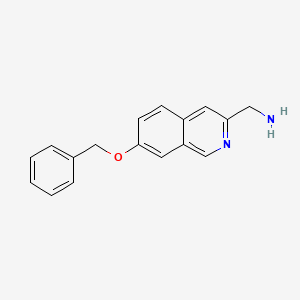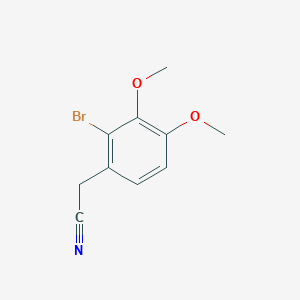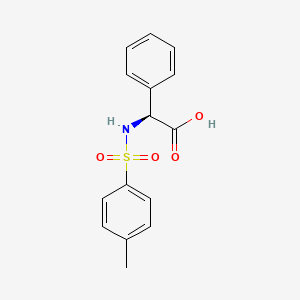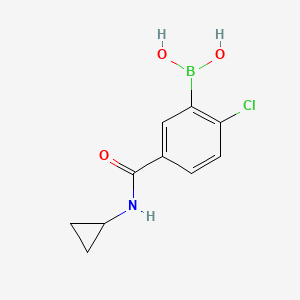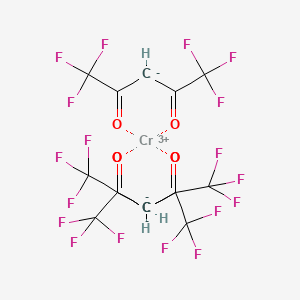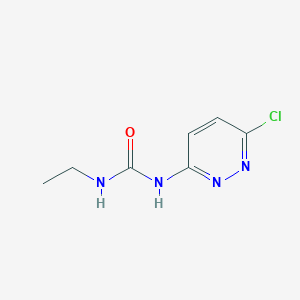
1-(6-Chloropyridazin-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridazin-3-yl)-3-ethylurea is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-3-ethylurea typically involves the reaction of 6-chloropyridazine with ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(6-Chloropyridazin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of 1-(6-aminopyridazin-3-yl)-3-ethylurea.
Substitution: Formation of 1-(6-substituted pyridazin-3-yl)-3-ethylurea derivatives.
科学的研究の応用
1-(6-Chloropyridazin-3-yl)-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用機序
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone
Uniqueness
1-(6-Chloropyridazin-3-yl)-3-ethylurea is unique due to the presence of the ethylurea group, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown promising results in cytotoxicity studies against cancer cell lines, making it a valuable compound for further research and development in medicinal chemistry.
特性
CAS番号 |
87976-99-6 |
|---|---|
分子式 |
C7H9ClN4O |
分子量 |
200.62 g/mol |
IUPAC名 |
1-(6-chloropyridazin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C7H9ClN4O/c1-2-9-7(13)10-6-4-3-5(8)11-12-6/h3-4H,2H2,1H3,(H2,9,10,12,13) |
InChIキー |
PGVFKWWYLPSYAK-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


